molecular formula C21H21NO4 B2629271 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid CAS No. 1508865-88-0

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

Cat. No.: B2629271
CAS No.: 1508865-88-0
M. Wt: 351.402
InChI Key: KVCDRFYMLTZBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis . The molecular formula is C22H23NO4 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, Fmoc derivatives are typically synthesized using Fmoc-α-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a pyrrolidine ring via a methoxycarbonyl group . The exact structure can be represented by the SMILES string: COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C2=CC=CC=C12)=O .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 365.43 g/mol . Other physical and chemical properties such as melting point, solubility, and stability were not found in the search results.

Scientific Research Applications

Protection of Hydroxy-Groups

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid (Fmoc) has been utilized for the protection of hydroxy-groups in organic synthesis. Particularly, the Fmoc group can be used alongside a variety of acid- and base-labile protecting groups. It offers the advantage of being removed conveniently by the action of triethylamine in dry pyridine solution, leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Carboxylic Acids

The compound is instrumental in the synthesis of complex carboxylic acids such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid. This is achieved through the use of intermediates like N‐Fmoc‐thiourea obtained from potassium thiocyanate, highlighting its role in facilitating high-yield production of specialized carboxylic acids (Le & Goodnow, 2004).

Solid-Phase Synthesis

The compound plays a pivotal role in solid-phase synthesis approaches. An example is its use in the synthesis of N-alkylhydroxamic acids via a multiple solid-phase approach. This process involves the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their subsequent efficient condensation, demonstrating its utility in facilitating complex synthetic pathways (Mellor & Chan, 1997).

Peptide Synthesis

The compound is crucial in peptide synthesis, especially when dealing with difficult sequences. N,O-Bis-Fmoc derivatives of amino acids are used as intermediates, providing reversibly protected peptide bonds. This utility is significant in inhibiting interchain association during solid-phase peptide synthesis, underscoring its role in synthesizing complex biological molecules (Johnson, Quibell, Owen, & Sheppard, 1993).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. As a derivative of Fmoc, it may be used in peptide synthesis, where the Fmoc group serves as a protective group for the amino group during synthesis .

Safety and Hazards

One of the search results mentioned that a similar compound is an irritant , but specific safety and hazard information for this compound was not found.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13-14(20(23)24)10-11-22(13)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCDRFYMLTZBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.